8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound features a unique structure that combines a benzimidazole moiety with a purine scaffold, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, which is then coupled with a purine precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the condensation of 1H-benzo[d]imidazole-2-thiol with a purine derivative in the presence of a base like potassium carbonate can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The benzimidazole and purine moieties can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups onto the benzimidazole or purine rings .
Scientific Research Applications
8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity, while the purine scaffold can mimic natural substrates or ligands, modulating receptor function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the isopentyl group, which may affect its binding affinity and specificity.
7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the benzimidazole moiety, potentially reducing its biological activity.
1H-benzo[d]imidazol-2-ylthio derivatives: These compounds may have similar biological activities but different pharmacokinetic properties due to variations in their structures.
Uniqueness
The uniqueness of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its combined structural features, which allow it to interact with a wide range of biological targets. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-10(2)8-9-24-13-14(23(3)17(26)22-15(13)25)21-18(24)27-16-19-11-6-4-5-7-12(11)20-16/h4-7,10H,8-9H2,1-3H3,(H,19,20)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYWCUYHZJEGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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